(BrMT)2

Description

Properties

CAS No. |

622011-16-9 |

|---|---|

Molecular Formula |

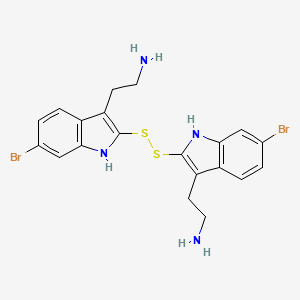

C20H20Br2N4S2 |

Molecular Weight |

540.3 g/mol |

IUPAC Name |

2-[2-[[3-(2-aminoethyl)-6-bromo-1H-indol-2-yl]disulfanyl]-6-bromo-1H-indol-3-yl]ethanamine |

InChI |

InChI=1S/C20H20Br2N4S2/c21-11-1-3-13-15(5-7-23)19(25-17(13)9-11)27-28-20-16(6-8-24)14-4-2-12(22)10-18(14)26-20/h1-4,9-10,25-26H,5-8,23-24H2 |

InChI Key |

UEAVXFIIBASFEK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Br)NC(=C2CCN)SSC3=C(C4=C(N3)C=C(C=C4)Br)CCN |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2CCN)SSC3=C(C4=C(N3)C=C(C=C4)Br)CCN |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(BrMT)2, 6-Bromo-2-mercaptotryptamine dimer. |

Origin of Product |

United States |

Foundational & Exploratory

(BrMT)2 in Neuronal Cells: A Technical Guide to its Mechanism of Action

For Immediate Release

A Deep Dive into the Neuronal Activity of (BrMT)2, a Marine-Derived Potassium Channel Modulator

This technical guide provides a comprehensive overview of the mechanism of action of the 6-bromo-2-mercaptotryptamine dimer, this compound, in neuronal cells. Synthesized from a toxin found in the defensive mucus of the marine snail Calliostoma canaliculatum, this compound has been identified as a potent gating modifier of voltage-gated potassium (Kv) channels. This document, intended for researchers, scientists, and professionals in drug development, consolidates the current understanding of this compound's molecular interactions, its effects on neuronal excitability, and the downstream signaling consequences, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Allosteric Modulation of Voltage-Gated Potassium Channels

The primary molecular target of this compound in neuronal cells is the voltage-gated potassium channel, particularly the Shaker-type (Kv1) channels, which are crucial for regulating neuronal excitability and action potential repolarization.[1] Unlike channel blockers that physically obstruct the ion pore, this compound acts as a gating modifier.[1]

A notable characteristic of this compound's action is the induction of cooperativity between the subunits of the tetrameric potassium channel during the initial phases of activation.[1] This implies that the binding of a this compound molecule to one subunit influences the conformational state and subsequent toxin binding at adjacent subunits.

Impact on Neuronal Function and Downstream Signaling

The slowing of Kv1 channel activation by this compound has significant consequences for neuronal function. These channels are primary drivers of the repolarization phase of an action potential. By inhibiting the outward potassium current that terminates an action potential, this compound leads to a broadening of the action potential waveform.

This prolongation of the action potential has a critical downstream effect: it increases the influx of calcium (Ca2+) through voltage-gated calcium channels (VGCCs), which remain open for a longer duration.[2][3][4] The elevated intracellular Ca2+ concentration acts as a pivotal second messenger, triggering a cascade of intracellular signaling events.

One of the key pathways activated by increased intracellular Ca2+ is the Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway.[5][6][7] Activated CaMKII can phosphorylate a multitude of downstream targets, including transcription factors. A prominent target is the cAMP response element-binding protein (CREB).[5][8][9] Phosphorylation of CREB at Serine-133 leads to its activation and subsequent modulation of gene expression, which can have long-lasting effects on synaptic plasticity, neuronal survival, and other cellular functions.

Quantitative Data

While specific IC50 values for this compound on neuronal Kv channels are not extensively reported in the literature, experimental data indicates its effectiveness in the low micromolar range.

| Parameter | Value | Channel Type | Cell System | Reference |

| Effective Concentration | 5 µM | Shaker K+ Channel | CHO-K1 cells | [10] |

| Concentration Range Studied | 1 - 20 µM | Shaker K+ Channel | Outside-out membrane patches | Not specified |

Experimental Protocols

The primary technique for elucidating the mechanism of action of this compound is voltage-clamp electrophysiology . This method allows for the direct measurement of ion channel currents while controlling the cell membrane potential.

Voltage-Clamp Analysis of this compound Effects on Shaker K+ Channels Expressed in Xenopus Oocytes

1. Oocyte Preparation and Channel Expression:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA encoding the Shaker K+ channel is microinjected into the oocytes.

-

Oocytes are incubated for 1-5 days to allow for channel expression.

2. Electrophysiological Recording Setup:

-

A two-electrode voltage clamp (TEVC) setup is used.

-

Both voltage-sensing and current-injecting microelectrodes are filled with 3 M KCl.

-

The oocyte is placed in a recording chamber and perfused with an external solution.

3. Solutions:

-

External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5 with NaOH.

-

Internal Solution (Microelectrode): 3 M KCl.

-

This compound Stock Solution: Prepared in the external solution to the desired final concentrations (e.g., 1, 5, 10, 20 µM).

4. Voltage-Clamp Protocol:

-

The oocyte membrane potential is held at a resting potential of -80 mV.

-

To elicit potassium currents, the membrane is depolarized with voltage steps ranging from -60 mV to +60 mV in 10 mV increments. Each pulse has a duration of 200 ms.

-

A P/-4 leak subtraction protocol is often employed to isolate the voltage-gated currents from leak currents.

-

Data is acquired before (control), during, and after (washout) the application of this compound.

5. Data Analysis:

-

The peak potassium current at each voltage step is measured.

-

The time constant of activation (τ_act) is determined by fitting the rising phase of the current to a single exponential function.

-

Dose-response curves can be generated by plotting the percentage of current inhibition against the concentration of this compound.

Conclusion

This compound represents a significant tool for studying the function of voltage-gated potassium channels. Its mechanism as a gating modifier that stabilizes the resting state of the channel provides a unique way to modulate neuronal excitability. The downstream consequences of this action, including the broadening of action potentials and subsequent activation of calcium-dependent signaling pathways like CaMKII and CREB, highlight its potential to influence long-term changes in neuronal function. Further research into the subtype selectivity of this compound and its effects in more complex neuronal circuits will be crucial for fully understanding its pharmacological potential.

References

- 1. Binding of a gating modifier toxin induces intersubunit cooperativity early in the Shaker K channel's activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in action potential duration alter reliance of excitatory synaptic transmission on multiple types of Ca2+ channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variations in onset of action potential broadening: effects on calcium current studied in chick ciliary ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotransmitter Release Can Be Stabilized by a Mechanism That Prevents Voltage Changes Near the End of Action Potentials from Affecting Calcium Currents | Journal of Neuroscience [jneurosci.org]

- 5. CaMKII locally encodes L-type channel activity to signal to nuclear CREB in excitation–transcription coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Synaptic Transmission by Presynaptic CaMKII and BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium–Calmodulin-Dependent Kinase II Modulates Kv4.2 Channel Expression and Upregulates Neuronal A-Type Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CaMKII-Mediated CREB Phosphorylation Is Involved in Ca2+-Induced BDNF mRNA Transcription and Neurite Outgrowth Promoted by Electrical Stimulation | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

The Chemical Landscape of (BrMT)₂: A Technical Guide for Drug Development Professionals

(BrMT)₂, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, is a marine-derived neurotoxin with potent and specific activity against certain voltage-gated potassium channels. Originally isolated from the defensive mucus of the marine snail Calliostoma canaliculatum, this non-peptidic small molecule has garnered significant interest within the drug development community. Its unique allosteric mechanism of action on Kv1 and Kv4 channel subfamilies presents a compelling starting point for the development of novel therapeutics targeting a range of channelopathies.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, biological activity, and mechanism of action of (BrMT)₂. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and potentially leverage this fascinating molecule in their research endeavors.

Chemical Structure and Properties

(BrMT)₂ is a symmetrical disulfide dimer formed from two units of 6-bromo-2-mercaptotryptamine. The monomer, BrMT, is a brominated tryptamine (B22526) derivative with a thiol group at the 2-position of the indole (B1671886) ring, which facilitates dimerization through the formation of a disulfide bond.[2]

Chemical Name: bis(6-bromo-3-(2-aminoethyl)-1H-indol-2-yl) disulfide

Molecular Formula (Dimer): C₂₀H₂₀Br₂N₄S₂

Molecular Weight (Dimer): 540.34 g/mol

Appearance: Subject to purification methods, typically a solid.

Solubility: Soluble in organic solvents such as DMSO and methanol.

Stability: The disulfide bond in (BrMT)₂ is reported to be sensitive to light and reducing conditions.[3] This chemical instability is a key consideration for its handling, storage, and potential therapeutic development.[3]

Figure 1: Skeletal structure of (BrMT)₂, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine.

Figure 1: Skeletal structure of (BrMT)₂, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine.

Synthesis of (BrMT)₂

The total synthesis of (BrMT)₂ has been reported, providing a reliable method for obtaining the compound for research purposes without relying on natural product isolation.[1] The synthetic route involves the preparation of the 6-bromotryptamine precursor followed by a sulfenylation and dimerization sequence.

Experimental Protocol: Synthesis of (BrMT)₂ Dimer

This protocol is based on methodologies described in the scientific literature.[1]

Step 1: Preparation of 6-Bromotryptamine 6-bromotryptamine can be prepared from 6-bromoindole (B116670) following established literature procedures.

Step 2: Dimerization

-

Protonate 6-bromotryptamine with trichloroacetic acid.

-

React the protonated intermediate with freshly distilled disulfur (B1233692) dichloride (S₂Cl₂). This reaction yields a mixture of mono-, di-, and trisulfides.

-

To increase the yield of the desired disulfide product, treat the mixture with a reducing agent such as sodium borohydride. This step reduces the di- and trisulfides to the corresponding thiol.

-

Extract the nonpolar monosulfide with a suitable organic solvent like ether from a basic aqueous solution of the resulting indole-2-thiolate.

-

Oxidize the thiolate in the aqueous phase using an oxidizing agent like hydrogen peroxide to form the disulfide dimer, (BrMT)₂.

-

Purify the resulting (BrMT)₂ by a suitable chromatographic method, such as semi-preparative HPLC.

-

The final product can be converted to a salt, for example, by treatment with HCl in dioxane to yield the bis-hydrochloride salt for improved stability and handling.

Biological Activity and Mechanism of Action

(BrMT)₂ is a potent inhibitor of specific voltage-gated potassium (Kv) channels, primarily targeting the Kv1 and Kv4 subfamilies.[1] Its mechanism of action is distinct from channel blockers that physically occlude the pore. Instead, (BrMT)₂ acts as an allosteric modulator.[1]

Quantitative Data: Inhibitory Activity of (BrMT)₂ and Analogs on Kv1.4 Channels

The following table summarizes the inhibitory potency of (BrMT)₂ and some of its synthetic analogs against Kv1.4 channels, as determined by electrophysiological measurements.

| Compound | Modification | IC₅₀ (µM) |

| (BrMT)₂ | 6-bromo | 1.1 ± 0.1 |

| Analog 5 | 6-chloro | ~1 |

| Analog 6 | 6-fluoro | 26 |

| Analog 7 | 6-methyl | ~1 |

| Analog 8 | 5-bromo | ~1 |

Data sourced from a study on synthetic analogues of (BrMT)₂.[1] The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the peak Kv1.4 current.

Signaling Pathway: Mechanism of Action on Voltage-Gated Potassium Channels

(BrMT)₂ inhibits the activation of Shaker K+ channels by specifically slowing the early movements of their voltage sensors, which in turn hinders the opening of the channel.[2] Voltage-clamp experiments have revealed that externally applied (BrMT)₂ slows the channel opening but does not affect the closing process.[2][4] The binding of (BrMT)₂ is thought to stabilize the resting conformations of the channel.[2][4]

Below is a DOT script representation of the proposed mechanism of action.

Caption: Proposed mechanism of (BrMT)₂ action on Kv channels.

Applications in Drug Development

The unique mode of action of (BrMT)₂ makes it a valuable pharmacological tool for studying the gating mechanisms of voltage-gated potassium channels. Furthermore, its ability to allosterically modulate channel activity presents a promising avenue for the development of new drugs. The structure-activity relationship data suggests that the disulfide linkage is not essential for activity and can be replaced with more stable linkers, addressing the compound's inherent instability.[3] This opens the door for medicinal chemistry efforts to create more drug-like analogs with improved pharmacokinetic and pharmacodynamic properties.

Given the involvement of Kv1 and Kv4 channels in various physiological processes, including neuronal excitability and cardiac function, potent and selective modulators derived from the (BrMT)₂ scaffold could have therapeutic potential in neurological disorders, cardiovascular diseases, and pain management.

Conclusion

(BrMT)₂ is a compelling natural product with a well-defined chemical structure and a novel mechanism of action against important ion channel targets. While its inherent instability presents a challenge, the successful total synthesis and preliminary structure-activity relationship studies provide a solid foundation for the development of more stable and potent analogs. This technical guide summarizes the key information necessary for researchers and drug development professionals to appreciate the potential of (BrMT)₂ and to guide future research in this exciting area.

References

(BrMT)2 discovery and synthesis pathway

An in-depth literature search reveals a significant lack of public information regarding a compound or molecule specifically designated as "(BrMT)2". This suggests that "this compound" may be a highly novel, recently discovered compound not yet widely documented in scientific literature, a proprietary internal designation within a research organization, or potentially an alternative or erroneous abbreviation for a different substance.

Due to the absence of foundational data on the discovery and synthesis of "this compound", it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To facilitate the creation of the requested content, further clarification on the chemical name, structure, or any associated publications or research groups would be necessary. Should this information become available, a comprehensive technical guide adhering to the specified requirements can be developed.

An In-depth Technical Guide to the Biological Targets and Binding Affinity of (BrMT)2

For Researchers, Scientists, and Drug Development Professionals

Abstract

(BrMT)2, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, is a neurotoxin derived from the marine snail Calliostoma canaliculatum. This molecule has garnered significant interest within the scientific community due to its specific modulatory effects on voltage-gated potassium channels. This technical guide provides a comprehensive overview of the known biological targets of this compound, its binding affinity, detailed experimental protocols for its characterization, and the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.

Biological Targets of this compound

The primary biological targets of this compound are voltage-gated potassium (Kv) channels.[1] Specifically, this compound has been shown to modulate channels belonging to the Kv1 and Kv4 families .[1] These channels are critical regulators of neuronal excitability, controlling the repolarization phase of the action potential and influencing firing frequency.

This compound is a non-peptide snail toxin that slows down the activation of Kv1.1 channels.[2][3][4] The disulfide-linked dimer of BrMT possesses inhibitory effects on the Kv1 and Kv4 families of voltage-gated potassium channels.[1] The mode of action of this compound is distinct from channel blockers; it acts as a gating modifier, primarily slowing the activation of the channel without significantly affecting its closing.[5] This mechanism involves the stabilization of the channel's voltage sensor.[1]

Binding Affinity of this compound

Quantitative data on the binding affinity of this compound for a wide range of potassium channel subtypes is limited in publicly available literature. However, a key inhibitory concentration has been determined for a specific channel subtype.

Table 1: Binding Affinity of this compound

| Target Channel | Parameter | Value | Reference |

| Shaker B (ShBΔ) K+ channel (a member of the Kv1 family) | IC50 | 1.1 ± 0.1 μM | [1] |

| Other Kv1 and Kv4 subtypes | - | Data not readily available | - |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following protocols outline the key experimental methodologies used to characterize the interaction of this compound with its biological targets.

Target Identification and Binding Affinity Determination: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is fundamental for studying the effects of compounds on ion channels expressed in Xenopus oocytes.

Objective: To determine the functional effects and binding affinity of this compound on specific Kv channel subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific Kv channel α-subunit of interest (e.g., Kv1.1, Kv1.2, Kv4.2). Auxiliary subunits (e.g., β-subunits) may also be co-injected to reconstitute native channel complexes. Oocytes are then incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte expressing the target channel is placed in a recording chamber and perfused with a control bath solution (e.g., ND96).

-

Two microelectrodes, filled with a conductive solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is held at a negative holding potential (e.g., -80 mV) using a voltage-clamp amplifier.

-

Depolarizing voltage steps are applied to elicit ionic currents through the expressed Kv channels.

-

-

This compound Application:

-

After recording baseline currents, the bath solution is exchanged for a solution containing a known concentration of this compound.

-

Currents are recorded again in the presence of the compound.

-

A range of this compound concentrations are applied to determine a dose-response relationship.

-

-

Data Analysis:

-

The peak current amplitude in the presence of this compound is compared to the control to determine the percentage of inhibition.

-

The IC50 value is calculated by fitting the dose-response data to the Hill equation.

-

Changes in channel gating properties (e.g., activation and inactivation kinetics) are analyzed by fitting the current traces to appropriate biophysical models.

-

High-Throughput Screening for Ion Channel Modulators

For screening larger compound libraries to identify novel Kv channel modulators, automated, fluorescence-based assays are often employed.

Objective: To rapidly screen for compounds that modulate the activity of specific Kv channels.

Methodology:

-

Cell Line Maintenance: A stable cell line (e.g., HEK293 or CHO cells) expressing the target Kv channel is cultured in multi-well plates.

-

Fluorescent Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye pair).

-

Compound Addition: The compound library, including this compound as a control, is added to the wells.

-

Depolarization and Signal Detection: A depolarizing stimulus (e.g., a high concentration of extracellular potassium) is applied to activate the Kv channels. The change in fluorescence, which is proportional to the change in membrane potential, is measured using a fluorescence plate reader.

-

Data Analysis: Compounds that alter the fluorescence signal compared to the control are identified as potential modulators.

Signaling Pathways and Logical Relationships

The modulation of Kv1 and Kv4 channels by this compound has significant implications for neuronal signaling. By slowing the activation of these channels, this compound prolongs the repolarization phase of the action potential, which can lead to an increase in the duration of neurotransmitter release at the presynaptic terminal.

Diagram 1: this compound Mechanism of Action on Kv Channels

Caption: this compound binds to and modulates voltage-gated potassium channels.

Diagram 2: Downstream Signaling Effects of this compound

Caption: Downstream effects of this compound-mediated potassium channel modulation.

Diagram 3: Experimental Workflow for Characterizing this compound

Caption: A typical workflow for the characterization of this compound.

Conclusion

This compound represents a fascinating and potent modulator of voltage-gated potassium channels. Its unique mechanism of action, which involves slowing channel activation, provides a valuable tool for dissecting the role of Kv1 and Kv4 channels in neuronal function. While its binding affinity has been characterized for the Shaker B channel, further research is required to establish a comprehensive profile across a wider range of Kv channel subtypes. The experimental protocols and workflows detailed in this guide provide a robust framework for future investigations into this compound and other novel ion channel modulators. A deeper understanding of the interaction between this compound and its targets holds the potential to unveil new therapeutic avenues for neurological disorders characterized by aberrant neuronal excitability.

References

In Vitro and In Vivo Stability of Bis(methylthio)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(methylthio)methane (B156853), also known as 2,4-dithiapentane or formaldehyde (B43269) dimethyl mercaptal, is a sulfur-containing organic compound with applications in various fields, including its use as a flavoring agent and as an intermediate in chemical synthesis.[1] Understanding the in vitro and in vivo stability of this compound is crucial for assessing its safety, pharmacokinetic profile, and potential applications in drug development and other biological contexts. This technical guide provides a comprehensive overview of the methodologies to evaluate the stability of bis(methylthio)methane and outlines potential degradation pathways. While specific experimental data for bis(methylthio)methane is limited in publicly available literature, this guide presents established protocols and data presentation formats that can be readily adapted for its study.

Chemical Properties of Bis(methylthio)methane

Bis(methylthio)methane is classified as a dithioacetal.[1] Dithioacetals are generally stable under neutral and basic conditions but can be susceptible to hydrolysis under acidic conditions and oxidation at the sulfur atoms.

Table 1: Physicochemical Properties of Bis(methylthio)methane

| Property | Value | Reference |

| Molecular Formula | C3H8S2 | [1] |

| Molecular Weight | 108.23 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Odor | Mustard-like | [2] |

| Boiling Point | 147 °C | [2] |

| Density | 1.059 g/mL at 25 °C | [2] |

| Solubility | Soluble in organic solvents (e.g., ether), immiscible in water. |

In Vitro Stability Assessment

The in vitro stability of a compound is a key parameter evaluated early in drug discovery to predict its metabolic fate. This is often assessed through forced degradation studies and incubation with liver subcellular fractions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[3][4][5] These studies involve subjecting the compound to more severe conditions than it would experience during storage or use.[3][4]

This protocol outlines a general procedure for conducting forced degradation studies on bis(methylthio)methane. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary, irrelevant degradants.[6]

-

Preparation of Stock Solution: Prepare a stock solution of bis(methylthio)methane in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 30 minutes. Neutralize the solution with an equivalent amount of 0.1 N NaOH.[4]

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 30 minutes. Neutralize the solution with an equivalent amount of 0.1 N HCl.[4]

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period. Quench the reaction with a suitable agent like sodium metabisulfite.

-

Thermal Degradation: Expose a solid sample of bis(methylthio)methane to dry heat (e.g., 80°C) for a defined duration. For solutions, heat at a specified temperature.[3]

-

Photolytic Degradation: Expose a solution of bis(methylthio)methane to UV light (e.g., 254 nm) and/or fluorescent light for a set time. A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample. Identify and characterize any significant degradation products using LC-MS/MS.

Table 2: Illustrative Forced Degradation Data for Bis(methylthio)methane (Note: The following data is hypothetical and serves as a template for presenting experimental results.)

| Stress Condition | Duration | Temperature | % Degradation | Major Degradants (m/z) |

| 0.1 N HCl | 30 min | 60°C | 15% | 125, 141 |

| 0.1 N NaOH | 30 min | 60°C | <5% | - |

| 3% H2O2 | 2 hours | 25°C | 20% | 125 (M+O), 141 (M+2O) |

| Thermal (Solid) | 24 hours | 80°C | <2% | - |

| Photolytic (UV) | 8 hours | 25°C | 8% | Not Determined |

Metabolic Stability in Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are widely used to assess the metabolic stability of compounds in vitro.[7][8]

-

Reagents and Materials:

-

Bis(methylthio)methane

-

Liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

-

Incubation Procedure:

-

Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

-

Add bis(methylthio)methane (final concentration typically 1 µM) to the microsome suspension and pre-incubate for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixtures to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of bis(methylthio)methane using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining bis(methylthio)methane against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and incubation parameters.

-

Table 3: Illustrative In Vitro Metabolic Stability of Bis(methylthio)methane in Liver Microsomes (Note: The following data is hypothetical and serves as a template for presenting experimental results.)

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 30 | 23.1 |

| Mouse | 25 | 27.7 |

| Dog | 55 | 12.6 |

In Vivo Stability and Pharmacokinetics

In vivo studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. Pharmacokinetic studies provide key parameters such as bioavailability, clearance, and half-life.[7][8][9][10]

-

Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

-

Dosing:

-

Intravenous (IV) Administration: Administer a single bolus dose of bis(methylthio)methane formulated in a suitable vehicle via the tail vein.

-

Oral (PO) Administration: Administer a single dose of bis(methylthio)methane via oral gavage.

-

-

Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentration of bis(methylthio)methane and any major identified metabolites in the plasma samples using a validated LC-MS/MS method.[11]

-

Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 4: Illustrative In Vivo Pharmacokinetic Parameters of Bis(methylthio)methane in Rats (Note: The following data is hypothetical and serves as a template for presenting experimental results.)

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.08 | 0.5 |

| AUC0-t (ng*h/mL) | 2500 | 4000 |

| t½ (h) | 2.5 | 3.0 |

| Clearance (mL/h/kg) | 400 | - |

| Volume of Distribution (L/kg) | 1.4 | - |

| Bioavailability (%) | - | 60 |

Visualization of Pathways and Workflows

Potential Degradation Pathway

Based on the chemical structure of bis(methylthio)methane, a likely degradation pathway, particularly under oxidative stress, involves the oxidation of the sulfur atoms.

Caption: Proposed oxidative degradation pathway of bis(methylthio)methane.

Experimental Workflow: In Vitro Metabolic Stability

The following diagram illustrates the workflow for determining the in vitro metabolic stability of bis(methylthio)methane.

References

- 1. ymdb.ca [ymdb.ca]

- 2. Bis(methylthio)methane | 1618-26-4 [chemicalbook.com]

- 3. longdom.org [longdom.org]

- 4. ijrpp.com [ijrpp.com]

- 5. scispace.com [scispace.com]

- 6. sgs.com [sgs.com]

- 7. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo metabolism and pharmacokinetics of bis [(t-butyl)-S-acyl-2-thioethyl]-beta-L-2',3'-dideoxy-5-fluorocytidine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of (BrMT)2

An in-depth analysis of available scientific literature reveals no information on a pharmacological agent referred to as "(BrMT)2". Extensive searches for the pharmacokinetics and pharmacodynamics of this term consistently yield results related to Blomberg Rhythmic Movement Training (BRMT), a neuro-developmental therapy, rather than a specific chemical compound.

Therefore, a technical guide on the pharmacokinetics and pharmacodynamics of "this compound" cannot be provided as there is no discernible drug or research compound with this designation in the public domain. The core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the absence of any underlying scientific data for a substance named "this compound".

It is possible that "this compound" may be an internal company code, a novel compound not yet disclosed in published literature, or a typographical error. Without further clarification on the chemical structure or alternative nomenclature for this substance, no information regarding its absorption, distribution, metabolism, excretion, or its mechanism of action can be retrieved or analyzed.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct and complete chemical name or designation before initiating a literature search.

Navigating the Solubility of (BrMT)2: A Technical Guide for Researchers

An In-depth Analysis of the Dimer of 6-bromo-2-mercaptotryptamine in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

The disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, designated as (BrMT)2, is a neurotoxin with significant effects on voltage-gated potassium channels, making it a compound of interest in medicinal chemistry. Understanding its solubility is a critical first step in the development of this and similar molecules for therapeutic applications. This technical guide provides a comprehensive overview of the predicted solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents, outlines a standard experimental protocol for solubility determination, and presents a conceptual framework for its solubility characteristics.

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for this compound. The information presented herein is based on the known amphiphilic nature of the parent compound, the general principles of solubility for structurally related molecules such as indole (B1671886) alkaloids and brominated tryptamines, and established experimental methodologies.

Predicted Solubility Profile of this compound

This compound is characterized as an amphiphilic molecule, possessing both polar and non-polar regions. This dual nature suggests a nuanced solubility profile across a range of organic solvents. The "like dissolves like" principle is a fundamental concept in predicting solubility, indicating that substances dissolve best in solvents with similar polarity.[1][2][3]

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[4] Given the polar tryptamine (B22526) backbone and the non-polar brominated indole ring of this compound, DMSO is anticipated to be an excellent solvent. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding, which may interact favorably with the amine groups of the this compound structure. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents possess dipoles but lack acidic protons, placing them in an intermediate polarity range where they may partially solubilize the amphiphilic this compound.[1] |

| Non-polar | Hexane, Toluene | Low to Moderate | The non-polar brominated aromatic ring and the disulfide linkage may contribute to some solubility in non-polar solvents. However, the polar tryptamine portion of the molecule will likely limit overall solubility.[1] |

Experimental Protocol for Solubility Determination

To obtain quantitative data on the solubility of this compound, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][5]

The Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound solid

-

Selected organic solvents (e.g., DMSO, ethanol, hexane)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.[1]

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1] This step is critical to prevent undissolved solute from artificially inflating the measured concentration.

-

Quantification: Dilute the clear, saturated filtrate to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.[1]

-

Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Conceptual Framework for this compound Solubility

The amphiphilic nature of this compound is central to its solubility behavior. The molecule can be conceptually divided into distinct regions with differing polarities, which dictates its interaction with various solvents.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, a qualitative assessment based on its chemical structure suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in a range of other organic solvents. For drug development and further research, it is imperative that the solubility of this compound is experimentally determined. The provided shake-flask protocol offers a robust method for obtaining this critical data, which will be foundational for formulation, screening, and mechanistic studies of this promising neurotoxin.

References

The Marine Toxin (BrMT)₂ and Its Derivatives: A Technical Guide to Synthesis, Molecular Interactions, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(BrMT)₂, the disulfide dimer of 6-bromo-2-mercaptotryptamine, is a naturally occurring marine toxin isolated from the defensive mucus of the marine snail Calliostoma canaliculatum. This molecule has garnered significant interest in the fields of molecular biology and drug development due to its unique modulatory effects on voltage-gated potassium channels (Kv). This technical guide provides an in-depth review of (BrMT)₂, its synthetic derivatives, their mechanism of action, and the experimental methodologies used to characterize these compounds. The information presented herein is intended to serve as a comprehensive resource for researchers exploring the therapeutic potential of this intriguing class of molecules.

Chemical Structure and Synthesis

(BrMT)₂ is a symmetrical molecule composed of two 6-bromo-2-mercaptotryptamine units linked by a disulfide bond. The synthesis of (BrMT)₂ and its derivatives is a critical aspect of its development as a pharmacological tool and potential therapeutic.

Experimental Protocol: Synthesis of (6-Bromo-2-mercaptotryptamine)₂ ((BrMT)₂)

A common synthetic route to (BrMT)₂ involves the reaction of 6-bromotryptamine with a sulfurating agent. The following is a generalized protocol based on reported methods:

-

Starting Material: 6-bromotryptamine is the key precursor.

-

Protonation: The 6-bromotryptamine is first protonated, typically using an acid such as trichloroacetic acid, in an appropriate solvent.

-

Sulfuration: A sulfur transfer reagent, such as sulfur monochloride (S₂Cl₂), is then added to the reaction mixture. This step leads to the formation of the disulfide bridge between two molecules of 6-bromo-2-mercaptotryptamine.

-

Purification: The reaction yields a mixture of the desired disulfide (BrMT)₂ along with monosulfide and trisulfide byproducts. Purification is typically achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the pure (BrMT)₂ dimer.

Biological Activity and Mechanism of Action

(BrMT)₂ and its derivatives are potent modulators of voltage-gated potassium channels of the Kv1 subfamily.[1] These channels play a crucial role in regulating neuronal excitability, and their dysfunction is implicated in various neurological disorders.

(BrMT)₂ exerts its inhibitory effect not by blocking the channel pore, but by allosterically modulating the channel's gating mechanism. Specifically, it slows the activation kinetics of the channel, meaning that the channel opens more slowly in response to membrane depolarization.[1] This is achieved by (BrMT)₂ binding to and stabilizing the resting conformations of the channel.[2]

Quantitative Data: Biological Activity of (BrMT)₂ and Its Derivatives

The biological activity of (BrMT)₂ and its synthetic analogs has been quantified primarily through electrophysiological assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. The following table summarizes the reported IC₅₀ values for the inhibition of the Kv1.4 channel by (BrMT)₂ and a selection of its derivatives.

| Compound ID | R¹ | R² | Linker (X) | IC₅₀ (µM) for Kv1.4 |

| (BrMT)₂ | Br | H | -S-S- | 2.7 |

| Analog 1 | Cl | H | -S-S- | 2.9 |

| Analog 2 | F | H | -S-S- | 26 |

| Analog 3 | CH₃ | H | -S-S- | 3.1 |

| Analog 4 | Br | H | -(CH₂)₃- | 11 |

| Analog 5 | Br | H | -O- | 15 |

| Analog 6 | H | Br | -S-S- | 4.4 |

| Analog 7 | Br | CH₃ | -S-S- | 14 |

| Analog 8 | Br | H | -S- | >100 |

| Analog 9 | Br | H | -S-S-S- | 70 |

| Analog 10 | Br | H (des-aminoethyl) | -S-S- | >100 |

| Analog 11 | Br | N(CH₃)₂ | -S-S- | 14 |

Data sourced from Dockendorff et al., J. Med. Chem. 2018, 61, 20, 9106–9122.

Signaling Pathways Modulated by (BrMT)₂ and its Derivatives

The primary molecular targets of (BrMT)₂ are Kv1 channels. The modulation of these channels can have downstream effects on various signaling pathways, particularly in neurons where these channels are abundantly expressed.

Downstream Effects of Kv1 Channel Inhibition

Inhibition of Kv1 channels by compounds like (BrMT)₂ leads to an increase in neuronal excitability. This can, in turn, influence signaling pathways that are sensitive to changes in membrane potential and intracellular ion concentrations. Two key pathways that can be affected are those involving receptor tyrosine kinases (RTKs) and the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling cascade.

Caption: Signaling pathways affected by Kv1 channel modulation by (BrMT)₂.

Experimental Workflow for Drug Development

The discovery and development of novel (BrMT)₂ derivatives as potential therapeutics follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Caption: Experimental workflow for the development of (BrMT)₂ derivatives.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Assay

The TEVC technique is the gold standard for characterizing the effects of compounds on ion channels expressed in Xenopus laevis oocytes.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific Kv channel subtype of interest (e.g., Kv1.4). The oocytes are then incubated for 2-5 days to allow for channel expression in the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte expressing the target channel is placed in a recording chamber and perfused with a standard bath solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

A series of voltage steps are applied to elicit ionic currents through the expressed channels.

-

-

Compound Application: (BrMT)₂ or its derivatives are perfused into the recording chamber at various concentrations.

-

Data Analysis: The effect of the compound on the channel's current amplitude and kinetics is measured and analyzed to determine parameters such as IC₅₀.

Conclusion and Future Directions

(BrMT)₂ and its synthetic derivatives represent a promising class of molecules for the modulation of Kv1 channels. The ability to synthetically modify the (BrMT)₂ scaffold allows for the exploration of structure-activity relationships and the optimization of potency and selectivity. The detailed experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of these compounds. Future research will likely focus on developing derivatives with improved subtype selectivity, favorable pharmacokinetic properties, and in vivo efficacy in models of neurological disorders. The unique allosteric mechanism of action of (BrMT)₂ offers a compelling avenue for the development of novel therapeutics targeting voltage-gated potassium channels.

References

A Technical Guide to Early-Stage Research on BET Protein Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene transcription and cellular function.[1][2] These epigenetic "readers" recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a pivotal role in the assembly of transcriptional machinery. Dysregulation of BET protein activity is implicated in a host of diseases, most notably cancer and inflammatory conditions, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the early-stage research focused on the inhibition of BET proteins, with a particular emphasis on the quantitative data of inhibitory compounds, detailed experimental protocols, and the core signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals actively engaged in this promising field of study.

Introduction to BET Proteins and Their Inhibition

BET proteins are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[3] The bromodomains are responsible for binding to acetylated lysines, a key post-translational modification associated with active chromatin states. By tethering transcriptional regulatory complexes to chromatin, BET proteins, particularly BRD4, facilitate the expression of key oncogenes such as c-MYC and pro-inflammatory genes.[4][5]

Small-molecule inhibitors of BET proteins function by competitively binding to the acetyl-lysine binding pocket of the bromodomains, thereby displacing them from chromatin and disrupting their downstream transcriptional programs.[6] This mechanism of action has shown significant therapeutic promise in preclinical models of various cancers, including hematological malignancies and solid tumors, as well as in models of inflammation.[7][8]

Quantitative Analysis of BET Inhibitors

A diverse array of small-molecule BET inhibitors has been developed, ranging from pan-BET inhibitors that target all BET family members with high affinity to more selective inhibitors targeting specific bromodomains (BD1 or BD2). The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). Below are tables summarizing the quantitative data for representative pan-BET, BD1-selective, and BD2-selective inhibitors.

Table 1: Pan-BET Inhibitors - In Vitro Potency

| Compound | Target | IC50 (nM) | Kd (nM) | Assay Type |

| (+)-JQ1 | BRD2 (BD1) | - | ~103 | ITC |

| BRD3 (BD1) | - | ~90 | ITC | |

| BRD4 (BD1) | 77 | ~50 | AlphaScreen, ITC | |

| BRD4 (BD2) | 33 | ~90 | AlphaScreen, ITC | |

| OTX015 (Birabresib) | BRD2 | 92-112 | - | Competitive Inhibition Assay |

| BRD3 | 92-112 | - | Competitive Inhibition Assay | |

| BRD4 | 92-112 | - | Competitive Inhibition Assay | |

| I-BET762 (Molibresib) | BET Proteins | ~35 | - | Cell-free Assay |

| ABBV-075 | BRD2 (BD1) | 27 | - | In vitro Assay |

| BRD2 (BD2) | 7 | - | In vitro Assay | |

| BRD3 (BD1) | 15 | - | In vitro Assay | |

| BRD3 (BD2) | 5 | - | In vitro Assay | |

| BRD4 (BD1) | 11 | - | In vitro Assay | |

| BRD4 (BD2) | 3 | - | In vitro Assay | |

| BRDT (BD1) | 36 | - | In vitro Assay | |

| BRDT (BD2) | 18 | - | In vitro Assay |

Data sourced from multiple references.[5][6][7][9]

Table 2: BD1-Selective Inhibitors - In Vitro Potency

| Compound | Target | IC50 (nM) | Selectivity | Assay Type |

| GSK778 (iBET-BD1) | BRD2 (BD1) | 75 | >50-fold vs BD2 | - |

| BRD3 (BD1) | 41 | ~30-fold vs BD2 | - | |

| BRD4 (BD1) | 41 | >140-fold vs BD2 | - | |

| BRDT (BD1) | 143 | >120-fold vs BD2 | - |

Data sourced from a reference.[10]

Table 3: BD2-Selective Inhibitors - In Vitro Potency

| Compound | Target | IC50 (nM) | Selectivity | Assay Type |

| ABBV-744 | BRD2 (BD2) | 8 | >300-fold vs BD1 | TR-FRET |

| BRD3 (BD2) | 13 | >570-fold vs BD1 | TR-FRET | |

| BRD4 (BD2) | 4 | >500-fold vs BD1 | TR-FRET | |

| BRDT (BD2) | 19 | >96-fold vs BD1 | TR-FRET | |

| GSK046 (iBET-BD2) | BRD2 (BD2) | 264 | - | - |

| BRD3 (BD2) | 98 | - | - | |

| BRD4 (BD2) | 49 | - | - | |

| BRDT (BD2) | 214 | - | - |

Data sourced from multiple references.[8][9][11]

Key Signaling Pathways Modulated by BET Inhibition

BET inhibitors exert their biological effects by modulating critical signaling pathways that are often hijacked in disease. The two most well-characterized pathways are the c-MYC and NF-κB signaling cascades.

c-MYC Signaling Pathway

The c-MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. In many cancers, c-MYC is overexpressed due to genetic alterations. BRD4 plays a crucial role in maintaining high levels of c-MYC transcription by binding to super-enhancers associated with the c-MYC locus. BET inhibitors displace BRD4 from these super-enhancers, leading to a rapid downregulation of c-MYC expression and subsequent cell cycle arrest and apoptosis in susceptible cancer cells.[4][5]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon activation by various stimuli, such as inflammatory cytokines, the NF-κB transcription factor p65 (RelA) translocates to the nucleus and drives the expression of pro-inflammatory genes. BRD4 can act as a co-activator for NF-κB by binding to acetylated RelA, thereby enhancing its transcriptional activity. BET inhibitors can disrupt this interaction, leading to the suppression of NF-κB-dependent gene expression and a potent anti-inflammatory effect.[7]

Experimental Protocols for BET Inhibitor Research

A variety of in vitro and cell-based assays are employed to characterize the activity and mechanism of action of BET inhibitors. Below are detailed methodologies for several key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a proximity-based assay used to measure the binding affinity of an inhibitor to a bromodomain. It relies on the transfer of energy from a donor fluorophore (e.g., terbium-cryptate) to an acceptor fluorophore (e.g., d2) when they are in close proximity. In the context of BET inhibitors, a tagged BET bromodomain protein is labeled with the donor, and a biotinylated acetylated histone peptide is complexed with streptavidin-labeled acceptor. Binding of the bromodomain to the peptide brings the donor and acceptor close, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT). Dilute the GST-tagged BET bromodomain protein, biotinylated acetylated histone H4 peptide, terbium-cryptate labeled anti-GST antibody, and streptavidin-d2 in the assay buffer to their optimal working concentrations.

-

Compound Dispensing: Serially dilute the test inhibitor in DMSO and dispense into a 384-well low-volume microplate.

-

Reaction Mixture: Prepare a master mix of the BET bromodomain protein and the anti-GST antibody, and a separate master mix of the histone peptide and streptavidin-d2.

-

Incubation: Add the bromodomain/antibody mix to the wells containing the inhibitor and incubate for 15-30 minutes at room temperature.

-

Signal Detection: Add the peptide/streptavidin mix to the wells and incubate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaScreen is another proximity-based assay that measures molecular interactions. It utilizes donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. For BET inhibitor screening, a tagged bromodomain is captured by a donor bead, and a biotinylated acetylated histone peptide is captured by a streptavidin-coated acceptor bead. Inhibition of the bromodomain-peptide interaction separates the beads, leading to a loss of signal.

Methodology:

-

Reagent Preparation: Prepare assay buffer and dilutions of the tagged BET bromodomain, biotinylated acetylated histone peptide, donor beads, and acceptor beads.

-

Reaction Setup: In a 384-well plate, add the test inhibitor, the BET bromodomain, and the biotinylated histone peptide.

-

Incubation: Incubate the mixture for 30-60 minutes at room temperature.

-

Bead Addition: Add the donor and acceptor beads and incubate for another 30-60 minutes in the dark.

-

Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Plot the signal intensity against the inhibitor concentration to calculate the IC50.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Principle: These assays measure the effect of an inhibitor on the proliferation and viability of cancer cell lines. The MTT assay measures the metabolic activity of cells via the reduction of a tetrazolium salt to a colored formazan (B1609692) product. The CellTiter-Glo assay quantifies the amount of ATP, which is an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the BET inhibitor for a specified period (e.g., 72 hours).

-

Assay Procedure (MTT): Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

-

Assay Procedure (CellTiter-Glo): Add CellTiter-Glo reagent to each well, incubate for 10 minutes to lyse the cells and stabilize the luminescent signal, and then read the luminescence.

-

Data Analysis: Normalize the results to vehicle-treated control cells and plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of proliferation).

Chromatin Immunoprecipitation (ChIP)

Principle: ChIP is used to determine if a protein of interest (e.g., BRD4) is associated with a specific DNA region (e.g., the c-MYC promoter) in the cell. Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR or sequencing.

Methodology:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear it into small fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the target protein (e.g., anti-BRD4) overnight.

-

Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Quantify the amount of a specific DNA sequence (e.g., a region of the c-MYC promoter) in the immunoprecipitated sample by qPCR.

Synthesis of a Representative BET Inhibitor: (+)-JQ1

(+)-JQ1 is a thienotriazolodiazepine that has served as a prototypical pan-BET inhibitor and a valuable tool compound for studying BET protein biology.[1] Its synthesis has been well-documented and provides a roadmap for the development of other BET inhibitors.

A detailed synthetic scheme involves multiple steps, often starting from commercially available reagents and employing standard organic chemistry transformations to construct the complex heterocyclic core of the molecule.

Conclusion and Future Directions

The inhibition of BET proteins represents a promising therapeutic strategy for a range of diseases, particularly cancer and inflammatory disorders. Early-stage research has provided a strong rationale for the continued development of BET inhibitors, with several compounds advancing into clinical trials.[12][13] Future research will likely focus on the development of more selective inhibitors to mitigate potential off-target effects and on identifying robust biomarkers to predict patient response. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers to build upon as they contribute to this exciting and rapidly evolving field.

References

- 1. JQ1 - Wikipedia [en.wikipedia.org]

- 2. The BET/BRD inhibitor JQ1 improves brain plasticity in WT and APP mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pan-BET Bromodomain Inhibitor Plus Enzalutamide in Advanced Prostate Cancer - The ASCO Post [ascopost.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Applications of (BrMT)2 in Cancer Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(BrMT)2, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, is a marine-derived neurotoxin known for its specific modulation of voltage-gated potassium channels.[1] While direct investigations into its efficacy as an anti-cancer agent are currently undocumented in published literature, its established mechanism of action on specific ion channels that are increasingly implicated in cancer progression presents a compelling case for its potential application in oncological research. This technical guide synthesizes the known pharmacology of this compound with the burgeoning field of ion channel research in cancer to elucidate potential therapeutic avenues and guide future experimental design.

Introduction to this compound

This compound, with the full chemical name bis(3-bromo-4,5-dimethoxybenzyl)trimethyl-amine, is a brominated tryptamine (B22526) derivative originally isolated from the marine snail Calliostoma canaliculatum.[1] Its primary characterized biological activity is the inhibition of specific voltage-gated potassium (Kv) channels, including members of the Kv1 and Kv4 families, as well as Drosophila ether-à-go-go channels.[1] The mode of action is allosteric, stabilizing the voltage sensor of the channel to inhibit its opening.[1]

The Role of this compound-Targeted Potassium Channels in Cancer

Recent research has highlighted the aberrant expression and function of potassium channels in various cancers, where they play a crucial role in processes such as cell proliferation, apoptosis, migration, and invasion.[2][3][4][5][6][7][8][9] The specific channels targeted by this compound are of particular interest in this context.

Kv1.1 (KCNA1)

The Kv1.1 channel has been documented in several cancers. Overexpression of Kv1.1 is observed in some breast and cervical cancers, where its depletion has been shown to suppress tumor growth, proliferation, migration, and invasion.[2][4][10] In some contexts, however, it may also act as a tumor suppressor.[4][11] Scorpion venom peptides that block Kv1.1 have been shown to inhibit migration and adhesion in glioblastoma, breast cancer, and colon adenocarcinoma cell lines.[12]

Kv1.4 (KCNA4)

The expression of Kv1.4 has been noted in several cancer types, including oral and bone cancers.[11] In gastric cancer, impaired expression of Kv1.4 due to hypermethylation of its promoter has been observed.[11]

Kv4.1 (KCND1)

Recent studies have demonstrated the expression of Kv4.1 in human gastric cancer cell lines.[2][13][14] The suppression of Kv4.1 expression in these cells leads to an arrest in the G1-S transition of the cell cycle, thereby inhibiting proliferation.[2][11][13][14] This suggests Kv4.1 as a potential therapeutic target in gastric cancer.[13][14]

Ether-à-go-go (EAG) Channels

The ether-à-go-go (EAG) family of potassium channels, particularly Kv10.1 (EAG1), is almost exclusively expressed in the brain in healthy adults but is ectopically expressed in a high percentage of human tumors of various origins.[2][5][15][16] This aberrant expression is linked to uncontrolled cell proliferation.[5][15][16] Inhibition of EAG1 expression or its channel activity leads to a reduction in cancer cell proliferation.[5][15]

Potential Therapeutic Strategies and Experimental Workflows

Based on its known targets, this compound could be explored for several anti-cancer applications. The following sections detail potential research avenues and the experimental protocols to investigate them.

Inhibition of Cancer Cell Proliferation

Given that Kv1.1, Kv4.1, and EAG channels are involved in cell cycle progression, this compound could potentially inhibit the proliferation of cancer cells that overexpress these channels.

Experimental Workflow: Proliferation Assay

References

- 1. BrMT - Wikipedia [en.wikipedia.org]

- 2. Potassium Channels as a Target for Cancer Therapy: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Potassium channels: Novel targets for tumor diagnosis and chemoresistance [frontiersin.org]

- 4. Implication of Voltage-Gated Potassium Channels in Neoplastic Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of voltage-gated potassium channels in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting K+ channels for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. K(+) channels as therapeutic targets in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring the Pharmacological Modulation of Potassium Channels: Implications for Channelopathies and Therapeutic Innovations [frontiersin.org]

- 9. Pharmacological targeting of ion channels for cancer therapy: In vivo evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Meta-Analysis Study to Infer Voltage-Gated K+ Channels Prognostic Value in Different Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Functional role of Kv1.1 and Kv1.3 channels in the neoplastic progression steps of three cancer cell lines, elucidated by scorpion peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. snu.elsevierpure.com [snu.elsevierpure.com]

- 14. Involvement of Kv4.1 K(+) channels in gastric cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eag and HERG potassium channels as novel therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ether à go-go potassium channels and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocol for Using (BrMT)2 in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(BrMT)2, the dimeric form of 6-bromo-2-mercaptotryptamine, is a marine snail toxin recognized for its modulatory effects on voltage-gated potassium (K+) channels.[1] Specifically, it has been shown to slow the activation of these channels, making it a valuable tool for studying ion channel function and a potential lead compound in medicinal chemistry. This document provides detailed application notes and standardized protocols for the use of this compound in a cell culture setting, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound primarily targets voltage-gated potassium channels.[1] It allosterically modulates these channels by slowing their activation kinetics without significantly affecting their closing.[1] This leads to a reduction in the overall potassium current during cellular depolarization. While its direct interaction is with the ion channel, this modulation can have downstream effects on various cellular processes that are dependent on potassium ion homeostasis and membrane potential, including cell proliferation and signaling.

Application Notes

This compound is a valuable pharmacological tool for investigating the role of voltage-gated potassium channels in various cellular functions. Its use in cell culture can help elucidate the involvement of these channels in cell cycle progression, proliferation, and other physiological and pathological processes. Due to its specific mode of action, it can be used to pharmacologically distinguish different states of voltage-gated channel activation.

Cell Line Selection

The choice of cell line will depend on the specific research question. For studying the direct effects of this compound on a particular potassium channel subtype, a cell line heterologously expressing that channel (e.g., HEK293 or CHO cells transfected with the gene for a specific Kv channel) is recommended. For investigating the broader cellular effects, various cancer cell lines known to express relevant Kv channels can be used.

Concentration and Incubation Time

The effective concentration of this compound can vary between cell lines and experimental conditions. Based on electrophysiological studies, concentrations in the range of 1 µM to 20 µM have been shown to be effective in modulating potassium channel activity. It is recommended to perform a dose-response curve to determine the optimal concentration for the desired effect in a specific cell line and assay. Incubation times will also vary depending on the assay. For acute effects on ion channel function, short incubation times may be sufficient. For studies on cell proliferation or viability, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound from electrophysiology studies. Data for other cell-based assays are not yet widely available and should be determined empirically.

| Parameter | Value | Cell Type/System | Reference |

| Effective Concentration Range | 1 - 20 µM | Mammalian cells expressing Shaker K+ channels | [2][3] |

| Primary Molecular Target | Voltage-gated potassium channels (e.g., Kv1.4) | N/A | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Incorporation)

This protocol provides a method for assessing the effect of this compound on cell proliferation.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

96-well cell culture plates

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

-

Substrate for the detection enzyme

-

Stop solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1-4).

-

Towards the end of the incubation period, add BrdU labeling solution to each well and incubate for an additional 2-24 hours, depending on the cell cycle length.

-

Remove the labeling medium and fix and denature the cells by adding the fixing/denaturing solution.

-

Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

-

Wash the wells to remove unbound antibody.

-

Add the substrate solution and incubate until color development is sufficient.

-

Stop the reaction by adding a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the proliferation rate relative to the vehicle-treated control.

Whole-Cell Patch Clamp Electrophysiology

This is a specialized technique to measure the direct effect of this compound on ion channel currents.

Materials:

-

Cells expressing the potassium channel of interest

-

External and internal patch clamp solutions

-

This compound solution

-

Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Prepare cells on coverslips suitable for patch clamp recording.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline potassium currents using a suitable voltage protocol (e.g., voltage steps from a holding potential of -80 mV to various depolarizing potentials).

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Record potassium currents in the presence of this compound using the same voltage protocol.

-

Analyze the changes in current amplitude and kinetics to determine the effect of this compound.

Visualizations

Putative Signaling Pathway of this compound

The following diagram illustrates the potential downstream signaling pathways affected by the modulation of Kv1.4 channels by this compound. Inhibition of Kv1.4 can lead to membrane depolarization, which in turn may affect calcium signaling and downstream kinase pathways like PKC and AMPK, potentially influencing cell proliferation.